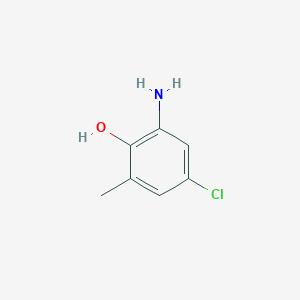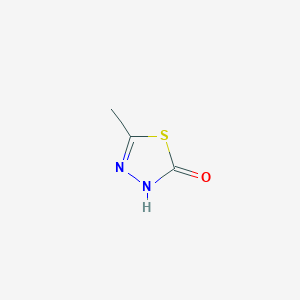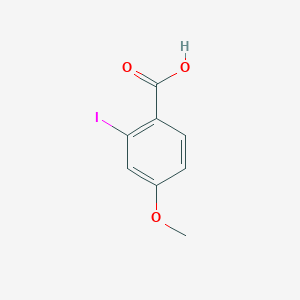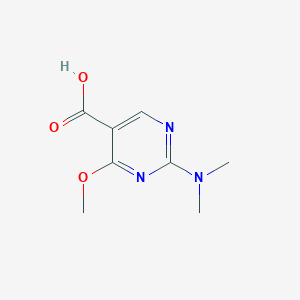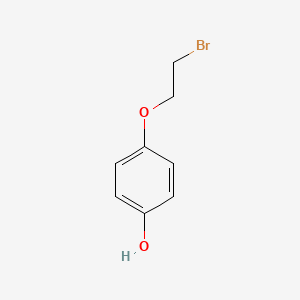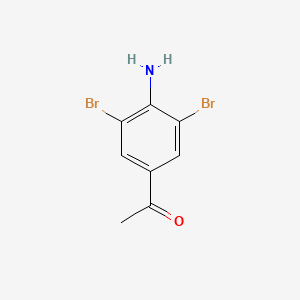
吡啶-3-基(4-(三氟甲基)苯基)甲酮
描述
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (PFMP) is a synthetic compound composed of a pyridine ring, a trifluoromethylphenyl group, and a ketone group. It is a colorless liquid at room temperature and has a wide range of applications in the fields of organic synthesis and medicinal chemistry. PFMP is an important intermediate in the synthesis of many pharmaceuticals, including some anti-cancer drugs, and has been studied extensively in both medicinal and organic chemistry.
科学研究应用
化学结构和合成:
- 已研究了类似于吡啶-3-基(4-(三氟甲基)苯基)甲酮的化合物的化学结构,如同质甲基和氯代杂环类似物,揭示了这些结构中的广泛无序和同质性 (Swamy et al., 2013)。
- 已开发了相关化合物的合成方法,如吡啶-4-基甲酮,通常涉及缩合反应,并侧重于合成抗菌剂 (Kumar et al., 2012)。
药理应用:
- 某些衍生物,如吡唑啉和吡唑类衍生物,显示出作为抗菌和抗炎剂的潜力。这些化合物已被合成并进行了有效性测试,展示了显著的生物活性 (Ravula et al., 2016)。
材料科学和光谱学:
- 已对类似于吡啶-3-基(4-(三氟甲基)苯基)甲酮的化合物的光谱性质进行了研究。这些研究为我们提供了关于结构和环境因素对这些化合物的电子吸收和荧光性质的影响的见解 (Al-Ansari, 2016)。
晶体学和分子结构:
- 对类似于苯基(吡啶-2-基)甲酮肟的化合物的研究有助于我们理解它们的晶体结构和分子相互作用。这些研究对于新材料和药物的开发至关重要 (Rodríguez-Mora等,2013)。
抗癌潜力:
- 已合成并评估了新型吡啶衍生物作为抗癌剂的潜力。这些化合物含有各种杂环,已针对不同癌细胞系进行了测试,其中一些显示出比标准药物更高的抗肿瘤活性。
生物催化:
- 已探索了生物催化方法用于生产对映纯化合物,如(S)-苯基(吡啶-2-基)甲醇,展示了利用细菌菌株进行手性化合物的大规模生产的潜力 (Şahin等,2019)。
抗菌和抗结核活性评价:
- 已合成吡啶-3-基甲酮衍生物并评估其抗菌和抗结核活性,显示出对各种细菌和真菌菌株的有效性 (Narasimhan et al., 2011)。
分子对接和理论研究:
- 已对相关化合物进行了理论研究,包括分子对接和量子化学分析,以了解它们的分子相互作用、电子性质和作为药物剂的潜力 (Sivakumar et al., 2021)。
光学性质和发光材料:
- 对1,3-二芳基咪唑[1,5-a]吡啶衍生物的研究显示了它们作为具有大Stokes位移的低成本发射体的潜力,为发光材料领域开辟了可能性。
合成方法和化学转化:
- 已经开发了创新的合成方法,用于类似吡啶丙炔醇的化合物,从而在温和条件下高效生产烯酮和丙炔酮。这项研究对各种杂环化合物的合成具有重要意义 (Erenler & Biellmann, 2005)。
抗氧化和抗真菌活性:
- 研究还集中在涉及吡啶衍生物的缩合反应中产生意想不到的产物,这些产物显示出潜在的抗氧化和抗真菌活性 (Rusnac et al., 2020)。
作用机制
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- DrugBank. (2010). N-{4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
- Narasimhan, B., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-13
: Read more : DrugBank : Full article
安全和危害
未来方向
The future directions for “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone” and its derivatives are promising. It is expected that many novel applications of this compound will be discovered in the future . It is currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .
生化分析
Biochemical Properties
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, which can alter their conformation and function .
Cellular Effects
The effects of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphorylation status of key signaling proteins, thereby modulating pathways such as the MAPK/ERK pathway. Additionally, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can alter the expression levels of certain genes, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting or activating their catalytic activity. Additionally, it can interact with transcription factors, influencing gene expression. These interactions can lead to changes in the cellular environment, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to this compound can result in sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For instance, the interaction of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone with cytochrome P450 enzymes can lead to its oxidation and subsequent formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone within cells can influence its biological activity and efficacy .
Subcellular Localization
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCXNAXAAXKXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245193 | |
| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21221-92-1 | |
| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21221-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

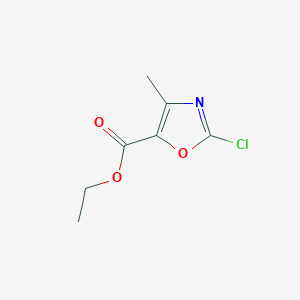
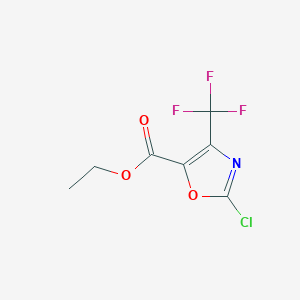
![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)
